molecular formula C20H20N2O4 B3983596 dimethyl 3-methyl-5,5-diphenyl-4H-pyrazole-3,4-dicarboxylate CAS No. 94545-91-2

dimethyl 3-methyl-5,5-diphenyl-4H-pyrazole-3,4-dicarboxylate

Cat. No.: B3983596
CAS No.: 94545-91-2
M. Wt: 352.4 g/mol
InChI Key: RTOOPNRYFBANAX-UHFFFAOYSA-N
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Description

Dimethyl 3-methyl-5,5-diphenyl-4H-pyrazole-3,4-dicarboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-methyl-5,5-diphenyl-4H-pyrazole-3,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with β-diketones or β-ketoesters . The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-methyl-5,5-diphenyl-4H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 3-methyl-5,5-diphenyl-4H-pyrazole-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of dimethyl 3-methyl-5,5-diphenyl-4H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Another pyrazole derivative with similar structural features but different functional groups.

    3,5-Diphenylpyrazole: Shares the diphenyl substitution but lacks the ester groups.

    4,5-Dihydro-3H-pyrazole: A reduced form of pyrazole with different reactivity

Uniqueness

Dimethyl 3-methyl-5,5-diphenyl-4H-pyrazole-3,4-dicarboxylate is unique due to its combination of ester groups and diphenyl substitution, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

dimethyl 3-methyl-5,5-diphenyl-4H-pyrazole-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-19(18(24)26-3)16(17(23)25-2)20(22-21-19,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOOPNRYFBANAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(N=N1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329345
Record name dimethyl 3-methyl-5,5-diphenyl-4H-pyrazole-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94545-91-2
Record name NSC117251
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl 3-methyl-5,5-diphenyl-4H-pyrazole-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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